molecular formula C17H23N3O2S B4994398 N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide

N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide

Cat. No.: B4994398
M. Wt: 333.5 g/mol
InChI Key: OOMGGKMNZDIJDI-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of a butoxyphenyl group, a methylimidazolyl group, and a sulfanylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the butoxyphenyl intermediate: This can be achieved by reacting 3-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the methylimidazolyl intermediate: This step involves the alkylation of imidazole with methyl iodide.

    Coupling of intermediates: The final step involves coupling the butoxyphenyl and methylimidazolyl intermediates with a suitable sulfanylpropanamide precursor under conditions such as reflux in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the butoxyphenyl group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfanyl group could form covalent bonds with target proteins, while the imidazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)propanamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylbutanamide: Has an extended carbon chain, which could influence its solubility and interaction with biological targets.

    N-(3-butoxyphenyl)-3-(1-ethylimidazol-2-yl)sulfanylpropanamide: Contains an ethyl group instead of a methyl group on the imidazole ring, potentially altering its steric and electronic properties.

Uniqueness

N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide is unique due to the presence of both the sulfanyl group and the imidazole ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-butoxyphenyl)-3-(1-methylimidazol-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-4-11-22-15-7-5-6-14(13-15)19-16(21)8-12-23-17-18-9-10-20(17)2/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMGGKMNZDIJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CCSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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